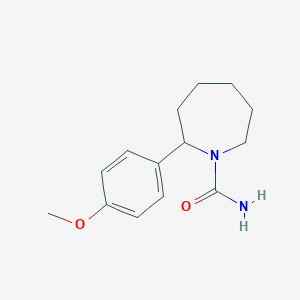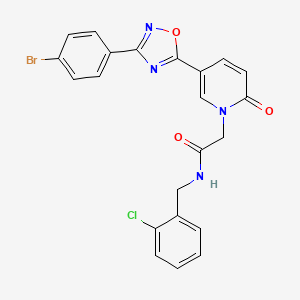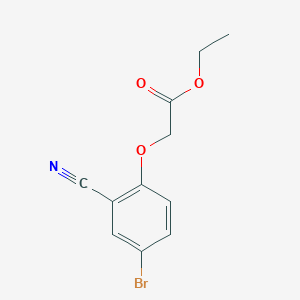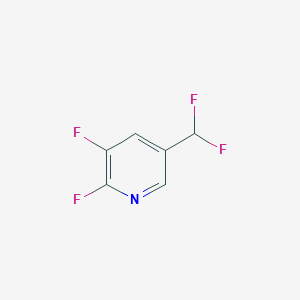
5-(Difluoromethyl)-2,3-difluoropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“5-(Difluoromethyl)-2,3-difluoropyridine” is a chemical compound that contains a pyridine ring with difluoromethyl and difluoride substituents . It is part of a broader class of compounds known as difluoromethylated compounds, which have been the subject of significant research due to their potential applications in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of “this compound” and similar compounds often involves difluoromethylation processes . These processes typically involve the formation of a bond between a carbon atom and a difluoromethyl group (CF2H). Recent advances have seen the development of metal-based methods that can transfer a CF2H group to carbon atoms . Another approach involves a difluoromethylation process that uses fluorine-18-labelled reagents capable of releasing reactive intermediates such as the CF2H radical or difluorocarbene .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyridine ring with difluoromethyl and difluoride substituents . The presence of these substituents can significantly influence the compound’s electronic characteristics, as indicated by a range of ionization potentials .Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds often involve difluoromethylation processes . These processes can involve electrophilic, nucleophilic, radical, and cross-coupling methods . The use of fluorine-18-labelled reagents has also been reported .作用机制
While the specific mechanism of action for “5-(Difluoromethyl)-2,3-difluoropyridine” is not provided in the search results, compounds with a difluoromethyl group are often used in the inhibition of certain enzymes. For example, Eflornithine, a well-known difluoromethyl-containing compound, is an irreversible inhibitor of the enzyme ornithine decarboxylase .
未来方向
The future directions for research on “5-(Difluoromethyl)-2,3-difluoropyridine” and similar compounds could involve further development of difluoromethylation processes . There is also interest in the potential applications of these compounds in pharmaceuticals and agrochemicals . The use of fluorine-18-labelled reagents in the synthesis of these compounds could also be an area of future research .
属性
IUPAC Name |
5-(difluoromethyl)-2,3-difluoropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4N/c7-4-1-3(5(8)9)2-11-6(4)10/h1-2,5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHGLLLMVIWFJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

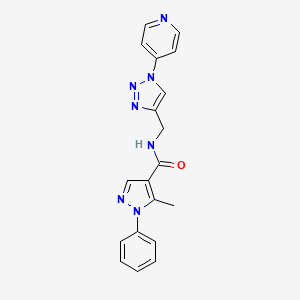

![3-allyl-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2919900.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2919901.png)
![(E)-2-(azetidine-1-carbonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B2919903.png)
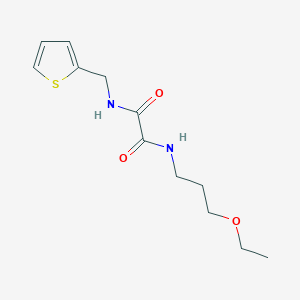
![3-(2-Methoxyphenyl)-7-[(4-methoxyphenyl)methoxy]chromen-4-one](/img/structure/B2919907.png)
![N-(2,6-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2919909.png)
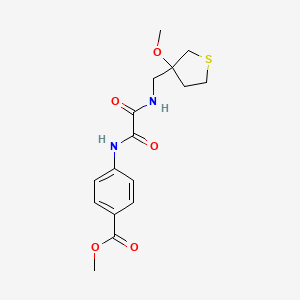
![5-(2,4-dichlorophenoxy)-1-methyl-4-[(2,4,5-trichlorophenoxy)methyl]-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2919911.png)
